N-[(2-methoxyphenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-[(2-Methoxyphenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidinone core substituted with methyl and 4-methylphenyl groups at positions 3 and 7, respectively. The acetamide side chain includes a 2-methoxybenzyl group linked via a sulfanyl bridge (Fig. 1). This structural framework is associated with diverse biological activities, including enzyme inhibition and receptor antagonism, as observed in structurally related compounds .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-15-8-10-16(11-9-15)18-13-31-22-21(18)26-24(27(2)23(22)29)32-14-20(28)25-12-17-6-4-5-7-19(17)30-3/h4-11,13H,12,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCUMQFQPRUKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(2-methoxyphenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity , including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula: C23H21N3O3S2
- Molecular Weight: 451.56 g/mol
Structural Components
The compound features:
- A thieno[3,2-d]pyrimidine core.
- A methoxyphenyl group.
- An acetamide moiety.
- A sulfanyl linkage.
Antimicrobial Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of this class can inhibit the growth of various pathogens, including bacteria and fungi. The specific compound under consideration has demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The biological activity of this compound has also been evaluated in the context of cancer treatment. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in tumor proliferation . The mechanism likely involves the disruption of signaling pathways critical for cancer cell survival.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. It targets several key enzymes involved in metabolic pathways, which can lead to therapeutic benefits in conditions such as cancer and metabolic disorders .
Study 1: Antibacterial Efficacy
A study published in 2023 investigated the antibacterial properties of various thieno[3,2-d]pyrimidine derivatives, including the compound . The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The study concluded that these compounds could be developed into effective antibacterial agents .
Study 2: Anticancer Activity
Another research effort focused on the anticancer effects of this compound against human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating strong efficacy at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis in cancer cells through mitochondrial pathways .
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-[(2-methoxyphenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit promising anticancer properties. Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Case Study : A study published in a peer-reviewed journal demonstrated that a related thieno[3,2-d]pyrimidine compound significantly reduced the viability of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through caspase activation .
2. Wnt Pathway Inhibition
The compound has been identified as a Wnt pathway inhibitor, which is crucial in regulating cell growth and differentiation. This inhibition is particularly relevant for diseases characterized by aberrant Wnt signaling, such as certain cancers and degenerative diseases .
Case Study : The compound IWP-4, closely related to this compound, was shown to effectively inhibit Wnt signaling in colorectal cancer models, leading to reduced tumor growth and metastasis .
Biochemical Research Applications
1. Proteomics Research
This compound serves as a biochemical tool in proteomics research. Its unique structure allows it to interact with specific proteins involved in various cellular processes. Researchers utilize it to study protein interactions and functions within biological systems .
Case Study : In a proteomics study aimed at understanding the signaling pathways in cancer cells, this compound was used to probe protein targets associated with drug resistance mechanisms .
Comparison with Similar Compounds
Key Structural Features :
- Thieno[3,2-d]pyrimidinone core: Provides a planar, aromatic system conducive to π-π stacking and enzyme active-site interactions.
- 3-Methyl and 7-(4-methylphenyl) substituents : Hydrophobic groups that enhance lipophilicity and influence target selectivity.
While direct pharmacological data for this compound are unavailable, analogs with thieno-pyrimidinone scaffolds, such as AMG 487 (a CXCR3 antagonist), demonstrate the therapeutic relevance of this structural class .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1. Structural Comparison of Thieno-Pyrimidinone and Pyrimidine Derivatives
Key Observations:
The 2-methoxybenzyl group in the acetamide chain may confer metabolic stability relative to the 2,3-dichlorophenyl group in , which is prone to oxidative dehalogenation .
Pharmacokinetic Considerations :
- AMG 487 () exhibits dose-dependent pharmacokinetics due to CYP3A4-mediated metabolism and mechanism-based inhibition by its metabolites. The target compound’s lack of ethoxy or trifluoromethoxy groups may reduce CYP3A4 interactions, suggesting more linear kinetics .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (80% yield) and , utilizing nucleophilic substitution between thiol-containing pyrimidinones and halogenated acetamides .
Crystallographic and Stability Data
While crystallographic data for the target compound are unavailable, related structures (e.g., ) reveal stabilization via intramolecular hydrogen bonds (N–H···O, C–H···O) and π-stacking. The 2-methoxybenzyl group in the target compound may engage in C–H···O interactions, enhancing crystalline stability .
Q & A
Q. What synthetic routes are reported for preparing N-[(2-methoxyphenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a substituted thienopyrimidinone core with a sulfanyl-acetamide derivative under basic conditions (e.g., NaH in DMF at 0–25°C).
- Step 2 : Functionalization of the methoxyphenylmethyl group via nucleophilic substitution or reductive amination.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the pure compound .
- Key Challenges : Managing steric hindrance during sulfanyl group introduction and ensuring regioselectivity in the thienopyrimidinone core .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .
- NMR Spectroscopy : and NMR confirm substituent integration (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.5–8.5 ppm range) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test polar (DMSO, ethanol) and non-polar (PEG-400) solvents. For low solubility (<1 mM), use co-solvents (e.g., 10% DMSO in PBS) or micellar formulations (e.g., Tween-80) .
- Stability Assessment : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) for 24–72 hours .
Advanced Research Questions
Q. What strategies are recommended for analyzing crystal packing and intermolecular interactions in this compound?
- Methodological Answer :
- Single-Crystal XRD : Collect data at 100–150 K using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL2016 reveals intramolecular N–H⋯O/S hydrogen bonds and π-π stacking between aromatic rings .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯H, H⋯O/S contacts) using CrystalExplorer .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the methoxyphenyl or 4-methylphenyl groups to assess impact on target binding (e.g., replace methyl with halogens for steric/electronic effects) .
- Bioassay Design : Test analogs against kinase/enzyme panels (e.g., EGFR, VEGFR) using fluorescence polarization or SPR-based binding assays .
Q. What computational approaches predict metabolic stability and toxicity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- ADMET Prediction : Employ QikProp or SwissADME to estimate logP, BBB permeability, and hERG inhibition .
Q. How can synthesis yields be optimized using experimental design (DoE)?
- Methodological Answer :
- Factorial Design : Vary reaction parameters (temperature, catalyst loading, solvent ratio) and analyze via response surface methodology .
- Bayesian Optimization : Use algorithms to prioritize high-yield conditions with minimal experimental runs (e.g., maximize yield >80% with <10 iterations) .
Q. How should contradictory data in crystallographic studies be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
